molecular formula C20H22N2O6S B11650354 Propan-2-yl 2-{[(4-nitrophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Propan-2-yl 2-{[(4-nitrophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11650354
M. Wt: 418.5 g/mol
InChI Key: VQLRSAHTBADREY-UHFFFAOYSA-N
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Description

PROPAN-2-YL 2-[2-(4-NITROPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of benzothiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPAN-2-YL 2-[2-(4-NITROPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method involves the reaction of 3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide with N-(4-nitrophenyl)maleimide in glacial acetic acid . The reaction mixture is refluxed for several hours, followed by purification steps to isolate the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

PROPAN-2-YL 2-[2-(4-NITROPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The benzothiophene ring can participate in electrophilic aromatic substitution reactions.

    Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens or nitrating agents can be used.

    Hydrolysis: Acidic or basic solutions are typically employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while hydrolysis would produce the corresponding carboxylic acid and amine.

Scientific Research Applications

PROPAN-2-YL 2-[2-(4-NITROPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of PROPAN-2-YL 2-[2-(4-NITROPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. The nitro group may play a role in its activity, potentially through redox reactions or interactions with cellular components.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PROPAN-2-YL 2-[2-(4-NITROPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its specific structural features, such as the presence of a nitrophenoxy group and a benzothiophene ring. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C20H22N2O6S

Molecular Weight

418.5 g/mol

IUPAC Name

propan-2-yl 2-[[2-(4-nitrophenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C20H22N2O6S/c1-12(2)28-20(24)18-15-5-3-4-6-16(15)29-19(18)21-17(23)11-27-14-9-7-13(8-10-14)22(25)26/h7-10,12H,3-6,11H2,1-2H3,(H,21,23)

InChI Key

VQLRSAHTBADREY-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C(SC2=C1CCCC2)NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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